N,N-Bis(6-methyl-2-pyridylmethyl)glycine
Description
Properties
IUPAC Name |
2-[bis[(6-methylpyridin-2-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-3-7-14(17-12)9-19(11-16(20)21)10-15-8-4-6-13(2)18-15/h3-8H,9-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEPUWDCXITKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC2=CC=CC(=N2)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Methyl-2-Picolinaldehyde
6-Methyl-2-picolinaldehyde is synthesized via oxidation of 6-methyl-2-picolinemethanol. A modified procedure from Suzuki et al. (1988) employs pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. The reaction proceeds at 0°C for 2 hours, followed by filtration through a silica gel pad to remove chromium byproducts. The aldehyde is isolated in 85–90% yield and characterized by ¹H NMR (δ 10.2 ppm, singlet, aldehyde proton).
Synthesis of 6-Methyl-2-Picolylamine
6-Methyl-2-picolylamine is prepared through Hoffmann degradation of 6-methyl-2-picolinamide. The amide is treated with sodium hypochlorite and NaOH at 60°C, yielding the amine after extraction with chloroform (75–80% yield). Alternatively, catalytic hydrogenation of 6-methyl-2-cyanopyridine using Raney nickel under 50 psi H₂ provides a direct route (88% yield).
Reductive Amination: Formation of Bis(6-methyl-2-pyridylmethyl)amine
Reaction Conditions and Stoichiometry
A mixture of 6-methyl-2-picolinaldehyde (2.0 eq) and 6-methyl-2-picolylamine (1.0 eq) in methanol undergoes reductive amination with NaBH₄ (3.0 eq) at 0°C. The reaction is stirred for 12 hours, after which the solvent is evaporated, and the residue is extracted with chloroform. The product, bis(6-methyl-2-pyridylmethyl)amine (NN intermediate), is obtained as a pale-yellow oil in 92–95% yield.
Table 1: Characterization Data for NN Intermediate
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.82 (s, 4H, CH₂N), 7.10–8.25 (m, 6H, py-H) |
| ESI-MS (m/z) | 298.2 [M+H]⁺ |
| Yield | 94% |
Glycine Functionalization: Alkylation and Ester Hydrolysis
N-Alkylation of Glycine Ethyl Ester
The NN intermediate (1.0 eq) reacts with glycine ethyl ester hydrochloride (1.2 eq) in dry THF under N₂ . Triethylamine (2.5 eq) is added to neutralize HCl, followed by dropwise addition of chloroacetic acid (1.5 eq) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The mixture is stirred at 25°C for 24 hours, yielding N,N-bis(6-methyl-2-pyridylmethyl)glycine ethyl ester as a white solid (78% yield).
Ester Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using 6M HCl at reflux for 6 hours. Neutralization with NaOH and subsequent crystallization from acetonitrile/water (4:1 v/v) affords 6-Me-bpgH as colorless crystals (85% yield).
Table 2: Spectroscopic Data for 6-Me-bpgH
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 4.12 (s, 4H, CH₂N), 7.25–8.15 (m, 6H, py-H), 3.85 (s, 2H, CH₂COO⁻) |
| IR (KBr) | 1655 cm⁻¹ (C=O), 1580 cm⁻¹ (pyridyl C=N) |
| Elemental Analysis | C: 62.1%, H: 5.8%, N: 14.3% (Calc. C: 62.4%, H: 5.9%, N: 14.5%) |
Alternative Pathways: Phase-Transfer Catalyzed Alkylation
Direct Dialkylation of Glycine
Glycine (1.0 eq) is suspended in 1M NaOH with tetrabutylammonium bromide (TBAB) (0.1 eq) as a phase-transfer catalyst. 6-Methyl-2-pyridylmethyl chloride (2.2 eq) is added dropwise at 50°C, and the reaction is stirred for 48 hours. Acidification to pH 2 with HCl precipitates the product, which is recrystallized from ethanol (68% yield).
Table 3: Comparative Yields of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 85 | 98.5 |
| Phase-Transfer Alkylation | 68 | 97.2 |
Mechanistic Insights and Challenges
Reductive Amination vs. SN2 Alkylation
The reductive amination route (Section 2) offers higher yields due to milder conditions and fewer side reactions. In contrast, direct alkylation (Section 4) suffers from over-alkylation and solvolysis of the pyridylmethyl chloride, necessitating excess reagent.
Steric and Electronic Effects of 6-Methyl Substitution
The 6-methyl group on the pyridine ring enhances ligand rigidity, as evidenced by X-ray crystallography in related Fe(III) complexes. However, steric hindrance slows alkylation kinetics, requiring prolonged reaction times in phase-transfer methods.
Purification and Crystallization Strategies
Chemical Reactions Analysis
N,N-Bis(6-methyl-2-pyridylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of low-spin iron complexes .
Scientific Research Applications
N,N-Bis(6-methyl-2-pyridylmethyl)glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their structural, spectroscopic, and electrochemical properties.
Biology: The compound is used in the study of metalloenzymes and other biological systems that involve metal ions.
Medicine: Research is ongoing into the potential therapeutic applications of metal complexes formed with this ligand, particularly in the field of cancer treatment.
Industry: The compound is used in the development of catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N,N-Bis(6-methyl-2-pyridylmethyl)glycine exerts its effects involves its ability to chelate metal ions. The compound binds to metal ions through its pyridyl and glycine groups, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment. The molecular targets and pathways involved in these processes are diverse and depend on the specific application of the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N,N-Bis(6-methyl-2-pyridylmethyl)glycine and related compounds:
*Calculated from glycine (75.07) + 2×(6-methyl-2-pyridylmethyl: 106.14).
Key Research Findings
BPMGLY : Forms multidimensional hybrid metal phosphonate networks, useful in anticorrosion coatings. The phosphonate groups enable robust coordination with metals like zinc and iron .
Bicine : A "Good’s buffer" with high water solubility and minimal interference in biochemical reactions. Its zwitterionic nature stabilizes pH in biological assays .
NTA : A potent chelator for Ca²⁺ and Mg²⁺ but criticized for environmental persistence. Replaced by EDTA in some applications due to toxicity concerns .
Pyridylmethyl Derivatives : Compounds like ethyl-N-pyridin-2-ylglycinate () highlight the role of pyridyl groups in enhancing metal-binding specificity, suggesting similar advantages for the target compound.
Comparative Advantages and Limitations
- This compound: Advantages: Aromatic pyridyl groups may improve metal selectivity and stability in acidic conditions compared to aliphatic substituents. Limitations: Limited solubility in aqueous media due to hydrophobic pyridyl groups.
- BPMGLY : High thermal stability in coordination networks but less versatile in biological systems .
- Bicine : Excellent biocompatibility but ineffective in strong acidic or alkaline environments .
- NTA : Strong chelation capacity but environmentally problematic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
